molecular formula C14H13F2N3O3 B2843603 N-[3-(difluoromethoxy)phenyl]-6-ethoxypyrimidine-4-carboxamide CAS No. 2034363-87-4

N-[3-(difluoromethoxy)phenyl]-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2843603
CAS No.: 2034363-87-4
M. Wt: 309.273
InChI Key: LUUPLMVXNGOFHW-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-6-ethoxypyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with an ethoxy group at the 6-position and a carboxamide group at the 4-position. Additionally, it has a phenyl ring substituted with a difluoromethoxy group at the 3-position. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making it a valuable compound for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]-6-ethoxypyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-6-ethoxypyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(trifluoromethoxy)phenyl)-6-ethoxypyrimidine-4-carboxamide
  • N-(3-(methoxy)phenyl)-6-ethoxypyrimidine-4-carboxamide
  • N-(3-(difluoromethyl)phenyl)-6-ethoxypyrimidine-4-carboxamide

Uniqueness

N-[3-(difluoromethoxy)phenyl]-6-ethoxypyrimidine-4-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O3/c1-2-21-12-7-11(17-8-18-12)13(20)19-9-4-3-5-10(6-9)22-14(15)16/h3-8,14H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUPLMVXNGOFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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